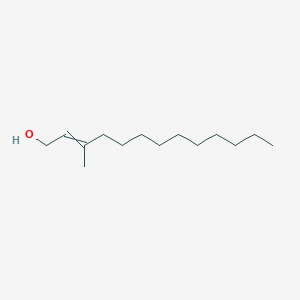

3-Methyltridec-2-en-1-ol

Description

Properties

CAS No. |

917883-08-0 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

3-methyltridec-2-en-1-ol |

InChI |

InChI=1S/C14H28O/c1-3-4-5-6-7-8-9-10-11-14(2)12-13-15/h12,15H,3-11,13H2,1-2H3 |

InChI Key |

RPHHLZWOQBXXJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=CCO)C |

Origin of Product |

United States |

Preparation Methods

Carbon Chain Elongation via Grignard Reactions

One effective method for synthesizing long-chain alcohols like 3-Methyltridec-2-en-1-ol involves the use of Grignard reagents. This method typically includes the following steps:

Formation of Grignard Reagent : A suitable alkyl halide (e.g., bromobutane) is reacted with magnesium metal in anhydrous ether to form the Grignard reagent.

Reaction with Carbonyl Compounds : The Grignard reagent is then reacted with an appropriate carbonyl compound (such as an aldehyde or ketone) to form a tertiary alcohol.

Hydrolysis : The reaction mixture is quenched with water to yield the desired alcohol after hydrolysis.

This method allows for precise control over the carbon chain length and functionalization, making it a versatile approach for synthesizing 3-Methyltridec-2-en-1-ol.

Olefin Metathesis

Another promising method for synthesizing alkenes and alcohols is olefin metathesis, which can be used to introduce double bonds into existing carbon chains:

Starting Materials : Use two different olefins that can undergo metathesis reactions.

Catalysis : Employ a catalyst such as a ruthenium-based metathesis catalyst to facilitate the exchange of alkyl groups between olefins.

Product Isolation : After the reaction, products are isolated through standard purification techniques such as distillation or chromatography.

This method is particularly useful for creating alkenes with specific positional and geometric configurations, which is essential for synthesizing compounds like 3-Methyltridec-2-en-1-ol.

Reduction of Ketones

The reduction of ketones can also be employed to synthesize alcohols:

Ketone Preparation : A suitable ketone (such as a long-chain fatty acid derivative) can be prepared through oxidation of corresponding alcohols or via other synthetic routes.

Reduction Reaction : The ketone is then reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Purification : The resulting alcohol is purified through distillation or recrystallization.

This method provides a straightforward route to obtain alcohols from readily available ketones.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method discussed:

| Method | Advantages | Disadvantages |

|---|---|---|

| Grignard Reactions | High specificity; versatile; good yields | Requires anhydrous conditions; sensitive to moisture |

| Olefin Metathesis | Efficient for producing alkenes; mild conditions | Requires specialized catalysts; potential for side reactions |

| Reduction of Ketones | Simple and direct; widely applicable | Limited to availability of suitable ketones; may require multiple steps |

Chemical Reactions Analysis

Types of Reactions

3-Methyltridec-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include 3-methyltridec-2-enal (from oxidation), 3-methyltridecan-1-ol (from reduction), and various substituted derivatives depending on the specific substitution reaction .

Scientific Research Applications

3-Methyltridec-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methyltridec-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyltridec-2-en-1-ol include:

- 3-Methyl-1-tridecyn-3-ol

- 3-Methyl-2-buten-1-ol

- 3-Methyl-3-buten-1-ol .

Uniqueness

What sets 3-Methyltridec-2-en-1-ol apart from these similar compounds is its specific structure, which includes both a double bond and a hydroxyl group. This unique combination of functional groups gives it distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Q & A

Q. What are the recommended safety protocols for handling 3-Methyltridec-2-en-1-ol in laboratory settings?

Answer:

- PPE Requirements : Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct procedures in fume hoods with ≥6 air changes/hour to minimize vapor exposure .

- Emergency Protocols : Immediate eye irrigation (15+ minutes) using ANSI-compliant eyewash stations; skin decontamination via pH-neutral soap .

- Storage : Store in amber glass under argon at 2–8°C to prevent oxidation .

Q. What synthetic routes are available for producing 3-Methyltridec-2-en-1-ol with >95% purity?

Answer :

- Grignard Approach : React (E)-configured alkenyllithium reagents with ketones in THF at -78°C .

- Purification : Fractional distillation (145–150°C/0.5 mmHg) followed by silica gel chromatography (hexane:EtOAc 8:2) .

- Critical Parameters : Maintain ±2°C temperature control and argon-sparged solvents to suppress isomerization .

Q. How is 3-Methyltridec-2-en-1-ol characterized using analytical techniques?

Answer :

Q. What methods ensure compound stability during long-term storage?

Answer :

- Inert Atmosphere : Store under argon in flame-sealed ampules to prevent degradation .

- Light Protection : Use amber glass or aluminum foil-wrapped containers .

- Thermal Stability : Monitor via accelerated aging tests (40°C/75% RH for 30 days) with GC-MS validation .

Advanced Research Questions

Q. How should researchers resolve contradictions between theoretical and observed NMR spectra?

Answer :

Q. What strategies optimize stereochemical yield in synthesis?

Answer :

Q. How can computational modeling validate structural assignments?

Answer :

Q. What methodologies assess environmental impact during disposal?

Answer :

Q. How to conduct systematic literature reviews for mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.